2-Benzoylpyridine
CAS No.: 91-02-1
Cat. No.: VC20849039
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91-02-1 |
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Molecular Formula | C12H9NO |
Molecular Weight | 183.21 g/mol |
IUPAC Name | phenyl(pyridin-2-yl)methanone |
Standard InChI | InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H |
Standard InChI Key | GCSHUYKULREZSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Appearance | Powder |
Boiling Point | 317.0 °C |
Melting Point | 42.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
2-Benzoylpyridine, also known as phenyl(pyridin-2-yl)methanone, is an organic compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . The structure consists of a pyridine ring substituted at the second position with a benzoyl group, making it a member of the benzoylpyridine class of compounds. Its CAS registry number is 91-02-1, and it is also registered under European Community (EC) Number 202-034-3 .
Structural Features
The molecular structure of 2-benzoylpyridine features a carbonyl group connecting a phenyl ring and a pyridine ring. This arrangement creates a unique electronic distribution that contributes to its chemical reactivity and coordination properties. The compound contains both an aromatic nitrogen atom in the pyridine ring and a carbonyl oxygen, providing potential binding sites for coordination with metal ions .
Physical and Chemical Properties
Physical Properties
2-Benzoylpyridine appears as a yellow crystalline solid at room temperature and is readily soluble in most organic solvents. Its melting point ranges from 315 to 317 K (42-44°C) and it has a boiling point of approximately 590.2 K (317°C) . Under reduced pressure of 0.013 bar, the boiling point decreases to 444.2 K (171.2°C) .
The enthalpy of fusion (ΔfusH) is reported to be 20.91 kJ/mol at 316.5 K, based on data collected from 80 to 340 K . These thermodynamic parameters are important for understanding the phase behavior and processing conditions of the compound.
Spectroscopic Properties
Spectroscopic studies of 2-benzoylpyridine have revealed valuable information about its electronic and vibrational states. Raman excitation profiles of several normal modes have been measured to investigate structural changes upon excitation, excited state symmetries, and vibronic couplings among various excited electronic states .
Synthesis Methods
Traditional Synthesis Approaches
Multiple synthetic routes have been developed for the preparation of 2-benzoylpyridine. One established method involves the reaction of pyridine derivatives with alcohol derivatives in the presence of an oxidizing agent .
Modern Green Synthesis
A particularly efficient synthesis approach utilizes pyridine derivatives and alcohol derivatives with dipotassium peroxodisulfate (K₂S₂O₈) in water at 120°C for 18 hours, following green chemistry principles . The general procedure is outlined below:
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A 10 mL microwave vial is charged with pyridine derivatives (1 equiv, 1 mmol), alcohol derivatives (2 equiv, 2 mmol), K₂S₂O₈ (2 mmol, 540 mg), and water (2 mL).
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The vial is sealed and immersed in an oil bath preheated to 120°C for 18 hours.
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After cooling to room temperature, the reaction mixture is diluted with water (3 mL) and extracted with dichloromethane (2 × 5 mL).
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The organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
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The residue is purified by column chromatography using n-hexane/ethyl acetate (4:1) to yield the desired product with approximately 85% yield .
One-Step Oxidation Method
A patent describes a one-step oxidation synthesis method for 2-benzoylpyridine using phenyl(pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . This reaction is conducted at mild conditions (0-30°C) and reportedly provides yields up to 95%. The process is described as simple, environmentally friendly, and requiring mild reaction conditions .
Biological Activities and Pharmaceutical Applications
Anticancer Properties
Research has investigated the anticancer activity of platinum(II) complexes with 2-benzoylpyridine. A study published in the journal "Anti-cancer agents in medicinal chemistry" examined a platinum(II) complex with 2-benzoylpyridine [Pt(II)-Bpy]: [PtCl₂(DMSO)L] (where DMSO = dimethyl sulfoxide, L = 2-benzoylpyridine) . The research focused on overcoming the disadvantages of cisplatin through the development of alternative platinum complexes with improved properties .
Antimicrobial and Antiviral Activities
2-Benzoylpyridine has been incorporated into novel Schiff bases that demonstrate potential as 3-chymotrypsin-like protease (3CLpro) inhibitors of SARS-CoV-2 . These compounds were synthesized by reacting 2-benzoylpyridine with different amines (2-amino-6-chlorobenzothiazole, isonicotinohydrazide, and N1-(naphthalen-1-yl)ethane-1,2-diamine) and characterized through various spectroscopic techniques including ¹H-NMR, ¹³C-NMR, IR mass spectroscopy, and elemental analysis .
The development of these Schiff bases represents a significant contribution to potential therapeutic approaches against SARS-CoV-2, highlighting the importance of 2-benzoylpyridine as a structural component in drug discovery efforts.
Coordination Chemistry and Metal Complexes
Palladium Complexes
2-Benzoylpyridine forms interesting complexes with palladium, demonstrating versatile coordination chemistry. The compound 2-benzoylpyridine N-methyl-N-phenylhydrazone (HL) reacts with [Pd(PhCN)₂Cl₂] to form the coordination compound [HLPdCl₂], which is characterized by the presence of the N(py)^N(im) chelate ring . When HL reacts with [Pd₃(OAc)₆], it gives rise to the orthometallated complex [LPd(OAc)], where the Pd(II) environment consists of a N(py)^N(im) ring fused to the N(im)^C palladacycle and a monodentate acetate anion .
These palladium complexes can undergo metathetical reactions with alkaline halides to produce compounds with the general formula [LPdX] (where X = Cl, Br, or I) . Notably, these complexes exhibit luminescence at room temperature (λmax ≈ 610 nm), which is unusual for Pd(II) complexes. This property has been attributed to π–π interactions that lead to the formation of dimeric units in the crystalline solid state .
Copper Complexes
The interactions between 2-benzoylpyridine and copper compounds reveal intriguing chemistry. When a mixture of excess copper(I) thiocyanate (CuSCN) and 2-benzoylpyridine stands in an ethanolic medium for approximately ten days in contact with air, an intramolecular oxidative cyclization occurs, forming the ionic compound [9-oxo-indolo[1,2-a]pyridinium]⁺[Cu(SCN)₂]⁻ .
In contrast, the interaction of copper(I) cyanide (CuCN) with 2-benzoylpyridine in ethanol leads to the formation of the polymer [Cu(CN)(2-Bzpy)]n . The reaction of Cu(II) and 2-benzoylpyridine in the presence of excess thiocyanate ions in ethanol produces both the ionic compound and a green monomer [Cu(SCN)₂(2-Bzpy)₂] .
These complexes have been characterized through various spectroscopic methods including IR, Raman, and electronic spectroscopy, as well as X-ray structural analysis . The structural details reveal that some complexes feature distorted tetrahedral Cu(I) geometry, with 2-benzoylpyridine acting as a bidentate chelating ligand .
Derivative Compounds and Related Structures
Semicarbazone Derivatives
2-Benzoylpyridine semicarbazone (H2Bz4PS) has been investigated for various biological applications including antitumoral, anticonvulsant, anti-trypanosomal, herbicidal, and biocidal activities . This derivative can be prepared by adding an aqueous solution containing equimolar amounts of semicarbazide hydrochloride and sodium acetate to 2-benzoylpyridine in ethanol at room temperature, with the reaction mixture kept under stirring for 20 hours .
The crystallographic analysis of H2Bz4PS reveals interesting structural features. The molecular conformation involves three planar groups: the phenyl ring, the pyridyl ring, and the semicarbazone group. The dihedral angles between the least-squares planes through the semicarbazone group and the pyridyl ring are 22.70° and 27.26° for the two molecules in the asymmetric unit . The crystal packing is stabilized by N—H···O intermolecular interactions that form centrosymmetric dimers .
Structural Analogs
Several compounds are structurally similar to 2-benzoylpyridine, each with unique properties:
Compound Name | Structural Relationship | Notable Properties |
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2-Acetylpyridine | Pyridine derivative with acetyl instead of benzoyl | Used as a flavoring agent; exhibits antimicrobial activity |
3-Benzoylpyridine | Isomer with benzoyl at position 3 | Displays different reactivity patterns |
4-Benzoylpyridine | Isomer with benzoyl at position 4 | Investigated for potential in organic synthesis and catalysis |
Current Research and Market Trends
Recent Developments
Recent research has focused on expanding the applications of 2-benzoylpyridine in various fields, particularly in medicinal chemistry. The development of platinum complexes for anticancer therapy and the synthesis of Schiff bases as potential SARS-CoV-2 inhibitors represent significant advancements in the medicinal applications of this compound .
In materials science, the photophysical properties of 2-benzoylpyridine and its metal complexes continue to be explored for potential applications in luminescent materials and sensors .
Market Analysis
The global 2-benzoylpyridine market has shown steady growth in recent years, with projections indicating continued expansion from 2019 to 2025 . This growth is primarily driven by increasing applications in pharmaceutical research, particularly in the development of novel therapeutics against cancer and viral infections .
The compound is commercially available from numerous suppliers in various grades and quantities, with pricing ranging from approximately €30 for 25g to €227 for 500g, depending on purity and supplier .
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